Methyl 2-(1,4-dioxan-2-yl)acetate
Description
Methyl 2-(1,4-dioxan-2-yl)acetate is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It is a versatile small molecule scaffold used in various chemical and biological applications . The compound is characterized by the presence of a 1,4-dioxane ring, which is a six-membered ring containing two oxygen atoms, and an ester functional group.
Properties
IUPAC Name |
methyl 2-(1,4-dioxan-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-9-7(8)4-6-5-10-2-3-11-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKQAURMEYFERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(1,4-dioxan-2-yl)acetate typically involves the esterification of 1,4-dioxane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve the use of microwave-assisted esterification to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
Oxidation Reactions
The ester group undergoes oxidation under acidic or neutral conditions. For example, treatment with potassium permanganate () converts the methyl ester into a carboxylic acid derivative. This reaction typically proceeds via radical intermediates, with oxygen acting as a co-oxidant in some cases .
Representative Conditions:
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| 80°C | 70–85% | ||
| Toluene | 100°C | 60–75% |
Reduction Reactions
The ester group is reduced to a primary alcohol using lithium aluminum hydride () or sodium borohydride (). The dioxane ring remains intact under these conditions .
Case Study:
-
Reduction with NaBH4\text{NaBH}_4NaBH4:
Methyl 2-(1,4-dioxan-2-yl)acetate was reduced in methanol at room temperature, yielding 2-(1,4-dioxan-2-yl)ethanol with 90% efficiency .
Substitution Reactions
The ester participates in nucleophilic acyl substitution, enabling the introduction of amines, thiols, or other nucleophiles. For instance, reaction with ammonia generates the corresponding amide.
Key Example:
-
Amide Formation:
Treatment with aqueous ammonia in tetrahydrofuran (THF) at 60°C produced 2-(1,4-dioxan-2-yl)acetamide in 78% yield .
Decarboxylative Cross-Coupling
Under nickel or manganese catalysis, the compound engages in decarboxylative coupling with alkenes or alkynes. This reaction is critical for synthesizing complex dioxane derivatives.
Experimental Data :
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| Cinnamic acid | Styryl-dioxane | 85% | |
| Phenylacetylene | Alkenyl-dioxane | 80% |
Transesterification
The methyl ester undergoes transesterification with higher alcohols (e.g., ethanol) in the presence of acid catalysts.
Conditions:
Ring-Opening Reactions
The 1,4-dioxane ring can undergo acid-catalyzed ring-opening to form diols or ketones, depending on conditions.
Example:
Scientific Research Applications
Key Reactions Involving Methyl 2-(1,4-dioxan-2-yl)acetate
- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.
- Reduction : Reduction reactions can convert the ester group to an alcohol.
- Substitution : Nucleophilic substitution can occur at the ester group, leading to various derivatives.
Scientific Research Applications
This compound is utilized in several research domains:
Organic Synthesis
- Building Block : It serves as a precursor in synthesizing substituted 2,3-dihydro-1,4-dioxin-2-ones and poly(ester-ether) copolymers.
- Protecting Group : The compound acts as a protecting group for carbonyl compounds during synthetic reactions.
Medicinal Chemistry
- Biological Activity : Studies indicate potential cytotoxic and antioxidant properties, making it a candidate for therapeutic applications .
- Adenosine Analog Synthesis : It has been used to create novel adenosine analogs with potential pharmacological effects .
Material Science
- Electrospun Fibers : The compound is involved in creating electrospun fibers that have applications in drug delivery systems and tissue engineering due to their tunable properties.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Selective toxicity towards cancer cell lines | |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |
Case Study: Antimicrobial Efficacy
Research published in MDPI examined the antimicrobial efficacy of compounds related to this compound. The study established a correlation between structural features and biological activity, revealing that modifications significantly enhanced antimicrobial potency against gram-positive bacteria.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines indicated that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. The mechanisms of action are hypothesized to involve:
- Interference with microbial cell wall synthesis.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
- Modulation of enzyme activity related to neurotransmitter breakdown.
Mechanism of Action
The mechanism of action of Methyl 2-(1,4-dioxan-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active 1,4-dioxane-2-carboxylic acid, which can then interact with cellular components. The exact molecular targets and pathways are still under investigation, but studies suggest potential involvement in oxidative stress and cytotoxicity .
Comparison with Similar Compounds
Methyl 2-(1,4-dioxan-2-yl)acetate can be compared with other similar compounds such as:
Methyl 2-amino-2-(1,4-dioxan-2-yl)acetate: This compound contains an amino group instead of an ester group, leading to different chemical reactivity and biological activity.
5-ethyl-5-hydroxymethyl-1,3-dioxane esters: These compounds have similar dioxane rings but differ in their substituents, affecting their properties and applications.
The uniqueness of this compound lies in its specific ester functional group and the stability of the 1,4-dioxane ring, making it a valuable scaffold in various chemical and biological studies .
Biological Activity
Methyl 2-(1,4-dioxan-2-yl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound features a dioxane ring structure that contributes to its chemical reactivity and biological properties. The ester functional group allows for hydrolysis, potentially releasing biologically active components.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can undergo hydrolysis to yield 1,4-dioxane-2-carboxylic acid, which may influence cellular pathways related to oxidative stress and cytotoxicity.
Biological Activities
- Cytotoxic Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve inducing oxidative stress within cells, leading to apoptosis.
- Antioxidant Activity : The compound has been studied for its potential antioxidant properties, which could be beneficial in mitigating oxidative damage in biological systems.
- Antimicrobial Effects : Preliminary studies have shown that derivatives of dioxane compounds, including this compound, possess antimicrobial activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Table 1: Summary of Biological Activities
Notable Research
A study published in Pharmaceutical Reviews highlighted the synthesis of several dioxane derivatives and their evaluation for biological activity. Among these compounds, this compound was noted for its potential as a therapeutic agent due to its cytotoxic and antimicrobial properties .
Another investigation focused on the antiviral activity of dioxane-based compounds against Sindbis virus (SINV), where related compounds demonstrated effective inhibition without significant cytotoxicity in host cells . This suggests that this compound could be explored further for antiviral applications.
Future Directions
Given the promising biological activities demonstrated by this compound and its derivatives, future research should focus on:
- Mechanistic Studies : Further elucidating the specific pathways through which this compound exerts its effects.
- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure can enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
